molecular formula C15H19N3O2 B2455302 N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2361640-94-8

N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2455302
CAS No.: 2361640-94-8
M. Wt: 273.336
InChI Key: RTLQXFFPUNHBAZ-UHFFFAOYSA-N
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Description

N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide typically involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound may also interact with other molecular pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide stands out due to its specific structural features, such as the presence of an acetyl group and a prop-2-enamide moiety. These structural elements contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-15(20)16-13-4-6-14(7-5-13)18-10-8-17(9-11-18)12(2)19/h3-7H,1,8-11H2,2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLQXFFPUNHBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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